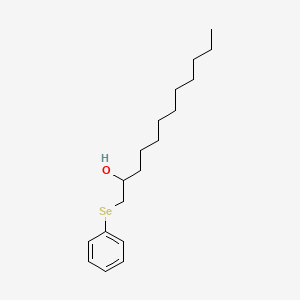
2-Dodecanol, 1-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecanol, 1-(phenylseleno)- is an organic compound that belongs to the class of selenoethers It is characterized by the presence of a phenylseleno group attached to the 2-dodecanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecanol, 1-(phenylseleno)- typically involves the reaction of 2-dodecanol with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-dodecanol is replaced by the phenylseleno group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-Dodecanol, 1-(phenylseleno)- are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Dodecanol, 1-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides, which can further undergo elimination reactions to form alkenes.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Major Products
Alkenes: Formed through selenoxide elimination reactions.
Alcohols: Formed through reduction reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Dodecanol, 1-(phenylseleno)- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alkenes through selenoxide elimination.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Dodecanol, 1-(phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the oxidative state of the compound and its reactivity. The molecular targets and pathways involved include:
Redox Enzymes: The compound can interact with redox enzymes, influencing cellular redox balance.
Signal Transduction Pathways: The phenylseleno group can modulate signal transduction pathways by affecting the oxidative state of signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Dodecanol: A fatty alcohol with similar structural features but lacking the phenylseleno group.
Phenylselenol: A compound with a phenylseleno group but a different alkyl backbone.
Selenoxides: Compounds formed through the oxidation of selenoethers, including 2-Dodecanol, 1-(phenylseleno)-.
Uniqueness
2-Dodecanol, 1-(phenylseleno)- is unique due to the presence of both a long alkyl chain and a phenylseleno group
Properties
CAS No. |
60221-17-2 |
|---|---|
Molecular Formula |
C18H30OSe |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-phenylselanyldodecan-2-ol |
InChI |
InChI=1S/C18H30OSe/c1-2-3-4-5-6-7-8-10-13-17(19)16-20-18-14-11-9-12-15-18/h9,11-12,14-15,17,19H,2-8,10,13,16H2,1H3 |
InChI Key |
HPZXMGBLINTFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




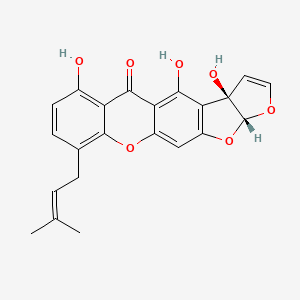
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
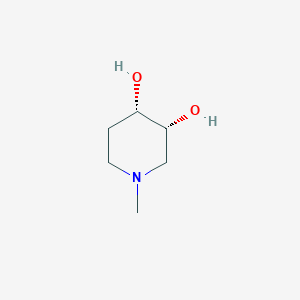
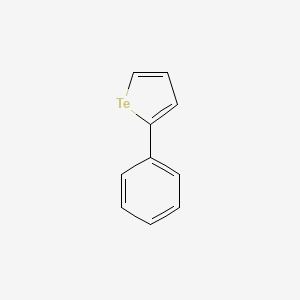
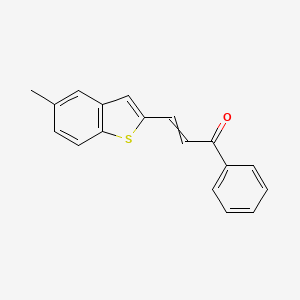

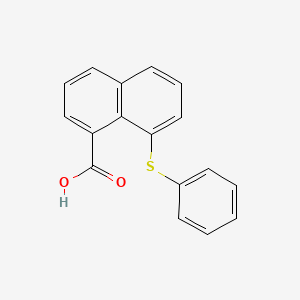

![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
